1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene
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Overview
Description
1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2F5NO3 This compound is characterized by the presence of both nitro and trifluoromethoxy groups attached to a difluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene typically involves the nitration of 1,2-difluoro-4-(trifluoromethoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and trifluoromethoxy makes the aromatic ring susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of compounds with improved metabolic stability and bioavailability.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-withdrawing nature of the nitro and trifluoromethoxy groups makes the aromatic ring highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-4-nitrobenzene: Similar structure but lacks the trifluoromethoxy group.
3,4-Difluoronitrobenzene: Similar structure but with different substitution pattern.
2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene: Similar structure with different positioning of the nitro and trifluoromethoxy groups.
Uniqueness
1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene is unique due to the presence of both nitro and trifluoromethoxy groups on the same aromatic ring. This combination of electron-withdrawing groups significantly enhances the compound’s reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H2F5NO3 |
---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
1,2-difluoro-3-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F5NO3/c8-3-1-2-4(16-7(10,11)12)6(5(3)9)13(14)15/h1-2H |
InChI Key |
RLXHLSMDHORGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)[N+](=O)[O-])F)F |
Origin of Product |
United States |
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